molecular formula C18H21F3N4 B6445960 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2640966-45-4

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6445960
CAS No.: 2640966-45-4
M. Wt: 350.4 g/mol
InChI Key: FWVORYCGASIPHM-UHFFFAOYSA-N
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Description

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by the presence of a piperazine ring substituted with a phenylpropyl group and a pyrimidine ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylpropyl Group: The piperazine ring is then reacted with a phenylpropyl halide in the presence of a base to introduce the phenylpropyl group.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through the reaction of appropriate precursors such as amidines and β-diketones.

    Coupling of Piperazine and Pyrimidine Rings: The final step involves coupling the substituted piperazine with the pyrimidine ring under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a promising candidate for drug development.

Properties

IUPAC Name

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4/c19-18(20,21)16-8-9-22-17(23-16)25-13-11-24(12-14-25)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9H,4,7,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVORYCGASIPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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